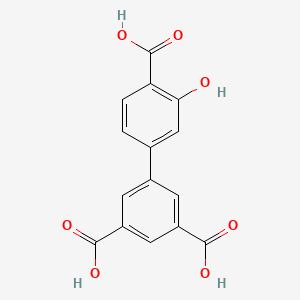

4-(3,5-Dicarboxyphenyl)-2-hydroxybenzoic acid

Descripción general

Descripción

4-(3,5-Dicarboxyphenyl)-2-hydroxybenzoic acid, commonly known as gallic acid, is a naturally occurring phenolic acid found in various plants, fruits, and vegetables. It has been used for centuries in traditional medicine due to its antioxidant, anti-inflammatory, and antimicrobial properties. In recent years, gallic acid has gained significant attention in the scientific community for its potential therapeutic applications in various diseases.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

4-(3,5-Dicarboxyphenyl)-2-hydroxybenzoic acid, as a derivative of hydroxybenzoic acid, finds applications in chemical synthesis, where its properties are utilized to produce various chemical compounds. For instance, the research on the hydrolysis of parabens, which are esters of 4-hydroxybenzoic acid, has shed light on their metabolism in human and minipig skin, demonstrating the utility of these derivatives in evaluating dermal absorption and metabolism (Jewell et al., 2007). Additionally, the direct oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes, catalyzed by a rhodium/copper system, facilitates the efficient synthesis of isocoumarin derivatives, some of which exhibit solid-state fluorescence (Shimizu et al., 2009). This highlights the role of hydroxybenzoic acid derivatives in the synthesis of compounds with potential applications in materials science.

Biotechnological Applications

Hydroxybenzoic acid derivatives also play a significant role in biotechnological applications. The biosynthesis of 4-hydroxybenzoic acid and its use as a starting feedstock for producing value-added bioproducts with applications in food, cosmetics, and pharmacy illustrates the versatility of this compound (Wang et al., 2018). Through synthetic biology and metabolic engineering, 4-hydroxybenzoic acid serves as a cornerstone for the production of industrially relevant compounds, underscoring its importance in the development of sustainable biotechnological processes.

Material Science and Polymer Chemistry

The study of pseudopolymorphs of hydroxybenzoic acid derivatives has provided insights into the influence of hydrophobic and hydrophilic groups on the self-assembly and crystal formation in materials science (Jayaraman et al., 2004). This research elucidates the potential of hydroxybenzoic acid derivatives in polymer chemistry and material design, where the precise control over molecular assembly and crystalline structure is crucial for the development of new materials with tailored properties.

Antioxidant Properties and Pharmaceutical Applications

The investigation into the antioxidant properties of hydroxybenzoic acid derivatives has revealed their potential in pharmaceutical applications. For example, the synthesis of new oxadiazoles bearing 2,6-di-tert-butylphenol moieties and the evaluation of their antioxidant activity demonstrate the capability of these compounds to serve as effective free-radical scavengers (Shakir et al., 2014). This research opens avenues for the use of hydroxybenzoic acid derivatives in developing new antioxidant agents, contributing to their therapeutic potential in managing oxidative stress-related diseases.

Propiedades

IUPAC Name |

5-(4-carboxy-3-hydroxyphenyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-12-6-7(1-2-11(12)15(21)22)8-3-9(13(17)18)5-10(4-8)14(19)20/h1-6,16H,(H,17,18)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGRAQWZDVUXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20691878 | |

| Record name | 3'-Hydroxy[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20691878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261916-75-9 | |

| Record name | 3'-Hydroxy[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20691878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

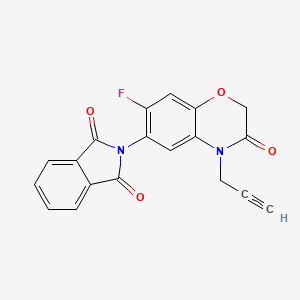

![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile](/img/structure/B3320672.png)

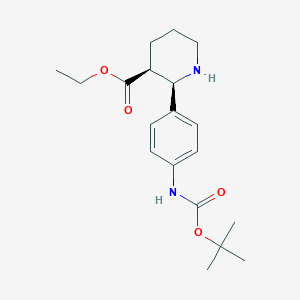

![tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate](/img/structure/B3320678.png)

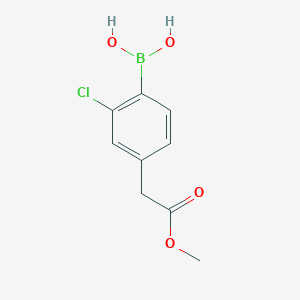

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine](/img/structure/B3320714.png)

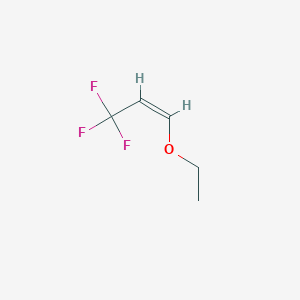

![N-[(Difluoromethyl)(oxo)phenyl-lambda~6~-sulfanylidene]benzenesulfonamide](/img/structure/B3320734.png)